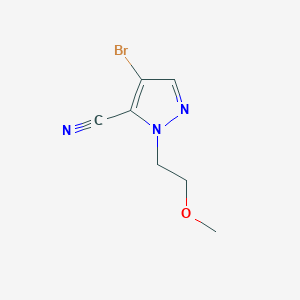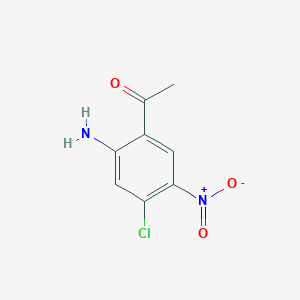
1-(2-Amino-4-chloro-5-nitrophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-4-chloro-5-nitrophenyl)ethanone is an organic compound with the molecular formula C8H7ClN2O3 This compound is characterized by the presence of an amino group, a chloro group, and a nitro group attached to a benzene ring, along with an ethanone group
Vorbereitungsmethoden
The synthesis of 1-(2-Amino-4-chloro-5-nitrophenyl)ethanone can be achieved through several synthetic routes. One common method involves the nitration of 2-amino-4-chlorobenzophenone, followed by reduction and subsequent acylation. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by reduction using a suitable reducing agent such as tin(II) chloride or iron powder in hydrochloric acid. The final acylation step can be carried out using acetyl chloride or acetic anhydride in the presence of a base like pyridine .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
1-(2-Amino-4-chloro-5-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of amino derivatives.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted derivatives.
Acylation: The amino group can undergo acylation reactions with acyl chlorides or anhydrides to form amides.
Common reagents and conditions used in these reactions include acids, bases, catalysts, and solvents like ethanol, methanol, and dichloromethane. The major products formed depend on the specific reaction and conditions employed .
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-4-chloro-5-nitrophenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-4-chloro-5-nitrophenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or interfere with essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-(2-Amino-4-chloro-5-nitrophenyl)ethanone can be compared with similar compounds such as:
2-Amino-5-chlorobenzophenone: Similar structure but lacks the nitro group, leading to different reactivity and applications.
2-Amino-4-chloro-5-nitrophenol: Similar functional groups but different positioning, affecting its chemical behavior and uses.
2-Amino-5-nitrobenzophenone:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C8H7ClN2O3 |
|---|---|
Molekulargewicht |
214.60 g/mol |
IUPAC-Name |
1-(2-amino-4-chloro-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H7ClN2O3/c1-4(12)5-2-8(11(13)14)6(9)3-7(5)10/h2-3H,10H2,1H3 |
InChI-Schlüssel |
IQGWFJNIGLLBRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1N)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


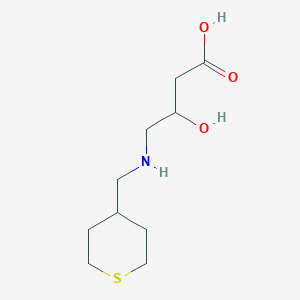
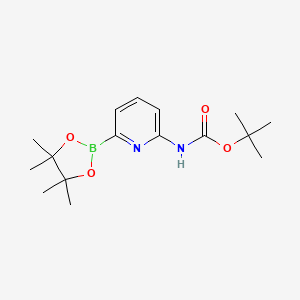
![Ethyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B15230904.png)
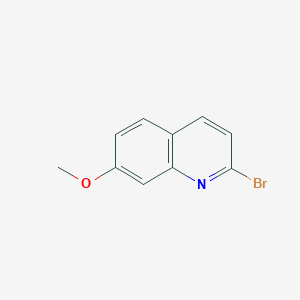
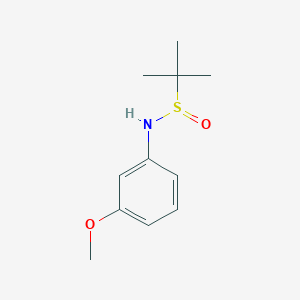
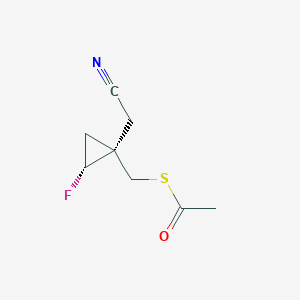
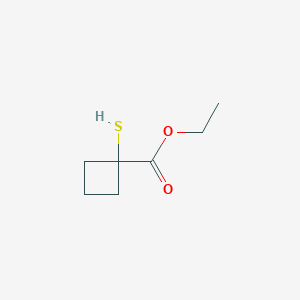
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}butanoic acid](/img/structure/B15230925.png)
![5-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B15230932.png)
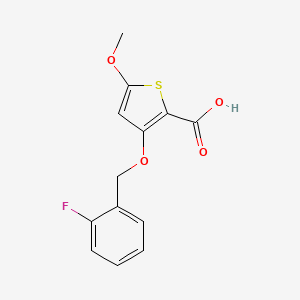
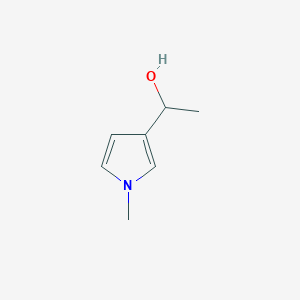
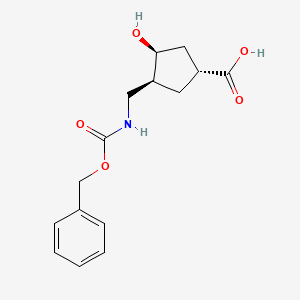
![(S)-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15230982.png)
